3-(5,5-Dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal
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Overview
Description
3-(5,5-Dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal is an organic compound with a complex structure that includes a dioxane ring and an enal group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,5-Dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal typically involves the formation of the dioxane ring followed by the introduction of the enal group. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with an aldehyde under acidic conditions to form the dioxane ring. The enal group can then be introduced through an aldol condensation reaction with an appropriate aldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5,5-Dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal can undergo various types of chemical reactions, including:
Oxidation: The enal group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The enal group can be reduced to form alcohols or alkanes.
Substitution: The dioxane ring can undergo substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions may involve halogens or other electrophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted dioxane derivatives.
Scientific Research Applications
3-(5,5-Dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5,5-Dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal involves its interaction with molecular targets such as enzymes and receptors. The enal group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The dioxane ring may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-(5,5-Dimethyl-1,3-dioxan-2-yl)aniline: Similar structure but with an aniline group instead of an enal group.
5,5-Dimethyl-1,3-dioxane: Lacks the enal group, simpler structure.
3-(5,5-Dimethyl-1,3-dioxan-2-yl)tricyclo[4.2.0.0(2,4)]octan-7-one: Contains a tricyclic structure with a dioxane ring.
Uniqueness
This article provides a comprehensive overview of 3-(5,5-Dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
111127-30-1 |
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Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
3-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal |
InChI |
InChI=1S/C10H16O3/c1-8(5-11)4-9-12-6-10(2,3)7-13-9/h4-5,9H,6-7H2,1-3H3 |
InChI Key |
IKGLKDCWHOWCMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1OCC(CO1)(C)C)C=O |
Origin of Product |
United States |
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